1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine
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Overview
Description
Camphane-2,3-diamine is a chiral diamine derived from camphor, a bicyclic monoterpenoid. This compound is characterized by the presence of two amino groups attached to the camphane skeleton, making it a valuable building block in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphane-2,3-diamine can be synthesized through various methods. One common approach involves the stereodivergent synthesis from commercial (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid . The reaction conditions typically include the use of bifunctional thiourea organocatalysts, which facilitate the conjugative addition of nucleophiles to trans-β-nitrostyrene .
Industrial Production Methods
Industrial production of camphane-2,3-diamine may involve the use of homogeneous catalysis conditions. For example, the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a titanium-based catalyst has been reported as an efficient method .
Chemical Reactions Analysis
Types of Reactions
Camphane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert camphane-2,3-diamine into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides for acylation, aldehydes for imine formation, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include imines, amides, and substituted amines, which can be further utilized in various synthetic applications .
Scientific Research Applications
Camphane-2,3-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of camphane-2,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, facilitating catalytic processes. Additionally, the compound’s chiral nature allows it to induce enantioselectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simple diamine with two amino groups attached to an ethylene backbone.
Cadaverine: A diamine formed by bacterial decarboxylation of lysine.
1,2-Diaminopropane: A diamine with two amino groups attached to a propane backbone.
Uniqueness
Camphane-2,3-diamine is unique due to its chiral camphane skeleton, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8H,4-5,11-12H2,1-3H3 |
InChI Key |
JDSTZCGXMYNMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2N)N)C)C |
Origin of Product |
United States |
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